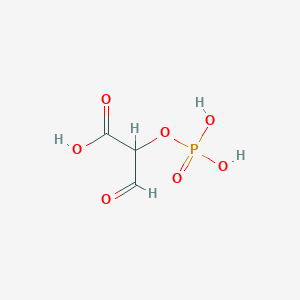
1-(4-Fluorophenyl)-4-(1-naphthylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-4-(1-naphthylsulfonyl)piperazine, also known as "NFPS," is a chemical compound that has gained significant attention in the scientific community for its potential applications in neuroscience research. NFPS is a selective antagonist of the glutamate transporter EAAT3, which is responsible for regulating the concentration of glutamate in the synaptic cleft.
Mecanismo De Acción
NFPS is a selective antagonist of the glutamate transporter EAAT3. EAAT3 is responsible for regulating the concentration of glutamate in the synaptic cleft. NFPS inhibits the uptake of glutamate by EAAT3, leading to an increase in extracellular glutamate levels. This increase in glutamate levels has been linked to the development of seizures and neuronal damage in animal models of epilepsy. NFPS has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects
NFPS has been shown to increase extracellular glutamate levels, leading to the development of seizures and neuronal damage in animal models of epilepsy. NFPS has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and schizophrenia. NFPS has no significant effects on other neurotransmitters such as dopamine, serotonin, or norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NFPS is a selective antagonist of the glutamate transporter EAAT3, making it a valuable tool for studying the role of glutamate transporters in neurological disorders. NFPS has been shown to have no significant effects on other neurotransmitters, making it a useful tool for studying the specific effects of glutamate on neuronal function. However, NFPS has limitations in terms of its selectivity, as it also inhibits the uptake of glutamate by other transporters such as EAAT1 and EAAT2.
Direcciones Futuras
NFPS has the potential to be used as a therapeutic agent for neurological disorders such as epilepsy, Alzheimer's disease, and schizophrenia. Future research should focus on developing more selective EAAT3 antagonists with fewer off-target effects. Additionally, research should focus on the development of novel drug delivery systems to improve the efficacy and safety of EAAT3 antagonists. Finally, more research is needed to understand the role of glutamate transporters in neurological disorders and to identify new targets for drug development.
Métodos De Síntesis
NFPS can be synthesized using a three-step process. The first step involves the synthesis of 4-fluoroaniline, which is then reacted with 1-naphthalenesulfonyl chloride to produce 1-(4-fluorophenyl)-1-naphthalenesulfonamide. The final step involves the reaction of 1-(4-fluorophenyl)-1-naphthalenesulfonamide with piperazine to produce NFPS.
Aplicaciones Científicas De Investigación
NFPS has been used extensively in neuroscience research to study the role of glutamate transporters in neurological disorders such as epilepsy, Alzheimer's disease, and schizophrenia. NFPS has been shown to inhibit the uptake of glutamate by EAAT3, leading to an increase in extracellular glutamate levels. This increase in glutamate levels has been linked to the development of seizures and neuronal damage in animal models of epilepsy. NFPS has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and schizophrenia.
Propiedades
Nombre del producto |
1-(4-Fluorophenyl)-4-(1-naphthylsulfonyl)piperazine |
|---|---|
Fórmula molecular |
C20H19FN2O2S |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-4-naphthalen-1-ylsulfonylpiperazine |
InChI |
InChI=1S/C20H19FN2O2S/c21-17-8-10-18(11-9-17)22-12-14-23(15-13-22)26(24,25)20-7-3-5-16-4-1-2-6-19(16)20/h1-11H,12-15H2 |
Clave InChI |
BZLVHYBNAPJHMP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B225900.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine](/img/structure/B225919.png)



![5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)





![2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B226029.png)
